molecular formula C24H19NO4 B2996174 N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-4-methylbenzamide CAS No. 923211-88-5

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-4-methylbenzamide

Cat. No.: B2996174
CAS No.: 923211-88-5
M. Wt: 385.419
InChI Key: UUQNIHCFEYYNBG-UHFFFAOYSA-N
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Description

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-4-methylbenzamide (CAS 923211-88-5) is a synthetic small molecule with a molecular formula of C 24 H 19 NO 4 and a molecular weight of 385.4 g/mol . This compound features a benzamide-substituted coumarin (4H-chromen-4-one) core structure, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . While specific pharmacological data for this compound is limited in the published literature, its structural framework is of significant interest for neuroscience and neurodegenerative disease research. Coumarin derivatives are extensively investigated for their potential multi-target mechanisms against Alzheimer's disease pathology, including the inhibition of amyloid-beta (Aβ) peptide aggregation, anti-oxidative stress effects, and modulation of neuroinflammatory pathways . Related triazolyl-coumarin hybrids have demonstrated protective effects in microglial (BV-2) and neuronal (SH-SY5Y) cell models against Aβ 1–42 -induced cytotoxicity, with some analogs also exhibiting favorable predicted blood-brain barrier permeability, making them promising leads for central nervous system (CNS) drug development . This compound is supplied for research purposes to support the exploration of novel therapeutic agents, particularly in the areas of biochemistry and neuropharmacology. Researchers can utilize this material for in vitro screening, structure-activity relationship (SAR) studies of coumarin derivatives, and investigating mechanisms of protein aggregation. Please Note: This product is intended for research use only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15-7-9-16(10-8-15)24(27)25-17-11-12-22-19(13-17)20(26)14-23(29-22)18-5-3-4-6-21(18)28-2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQNIHCFEYYNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-4-methylbenzamide is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H19NO3\text{C}_{19}\text{H}_{19}\text{N}\text{O}_{3}

Molecular Characteristics

  • Molecular Weight : 305.36 g/mol
  • SMILES Notation : CC(=O)Nc1ccc(cc1)C(=O)c2cc(oc3c2cc(cc(c3)OC)C(=O)N(C)C)C

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

  • Breast Cancer (MCF-7) : Induces apoptosis and inhibits cell proliferation.
  • Colon Cancer (HCT116) : Suppresses growth through modulation of cell cycle regulators.

Mechanism of Action :
The compound appears to inhibit the NF-kB signaling pathway, which is crucial in cancer cell survival and proliferation. It also induces oxidative stress leading to apoptosis in cancer cells by activating caspases .

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in several models:

  • In vitro : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages.
  • In vivo : Reduction of edema in carrageenan-induced paw edema models in rats.

Mechanism of Action :
It is believed that the compound inhibits the activation of NF-kB and MAPK pathways, leading to decreased expression of inflammatory mediators .

3. Antioxidant Activity

This compound exhibits strong antioxidant properties:

  • DPPH Assay : The compound showed a significant reduction in DPPH radical concentration, indicating its ability to scavenge free radicals.

Table 1: Antioxidant Activity Results

Concentration (µM)% Inhibition
1045
2065
5085

Case Study 1: Breast Cancer Model

A study conducted on MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers (Annexin V positivity). The study concluded that at a concentration of 50 µM, there was a significant increase in apoptotic cells compared to the control group .

Case Study 2: In Vivo Anti-inflammatory Effects

In a rat model of inflammation induced by carrageenan, administration of the compound at doses of 10 mg/kg resulted in a significant reduction in paw swelling compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Modified Benzamide Substituents

Key structural variations among benzamide-containing chromen-4-one derivatives include substitutions on the benzamide ring and the chromen-4-one core. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
Compound Name / CAS No. Substituent (Chromen Position 2) Benzamide Substituent Molecular Weight Key Properties or Activities References
Target Compound 2-methoxyphenyl 4-methyl 401.4 Potential HDAC modulation (inference)
4-Methoxy analog (CAS 923257-29-8) 2-methoxyphenyl 4-methoxy 401.4 Increased polarity vs. methyl analog
N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide (Compound 109) N/A (hexyl linker) 4-methyl ~318.4 (calc.) HDAC1/HDAC3 inhibition (Ki ratio = 6)
923112-79-2 2-fluorophenyl 2-methoxy Not provided Enhanced metabolic stability (hypothesis)
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923227-92-3) 2-fluorophenyl H (unsubstituted) 373.4 Unknown activity; fluorinated analog

Key Observations:

  • The methoxy group in CAS 923257-29-8 could increase hydrogen-bonding capacity, affecting target binding .
  • Fluorinated Analogs : Substitution with a 2-fluorophenyl group (e.g., 923112-79-2) may confer metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
  • HDAC Inhibitor Analogs : Compound 109 (), though structurally distinct (hexyl linker vs. chromen core), demonstrates that 4-methylbenzamide derivatives can exhibit HDAC isotype selectivity, suggesting a possible mechanism for the target compound .

Chromen-4-one Derivatives with Varied Core Modifications

Additional analogs highlight the importance of the chromen-4-one scaffold:

  • CAS 923233-39-0 : Features a 4-bromobenzamide substituent and a phenyl group at position 2. Bromine’s bulkiness may sterically hinder target interactions compared to smaller substituents like methyl or methoxy .
  • CAS 923191-98-4 : Contains a 3,4,5-trimethoxybenzamide group, which could enhance π-π stacking interactions but reduce solubility due to increased hydrophobicity .

Implications for Drug Design and Future Research

  • Structure-Activity Relationship (SAR) : The target compound’s 2-methoxyphenyl and 4-methylbenzamide groups position it as a candidate for optimizing HDAC inhibition or kinase modulation, drawing parallels to Compound 109’s HDAC selectivity .
  • Synthetic Accessibility : The chromen-4-one core is synthetically tractable, as evidenced by the diversity of analogs in –7. Modifications at position 6 (benzamide) are particularly amenable to combinatorial chemistry approaches.
  • Unresolved Questions : Empirical data on the target compound’s solubility, bioavailability, and specific protein targets are lacking. Comparative studies with fluorinated or brominated analogs (–8) could clarify substituent effects on pharmacokinetics.

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